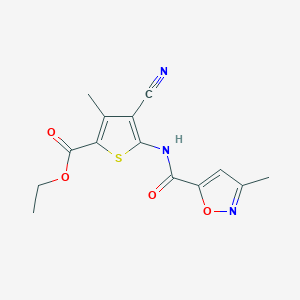

Ethyl 4-cyano-3-methyl-5-(3-methylisoxazole-5-carboxamido)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

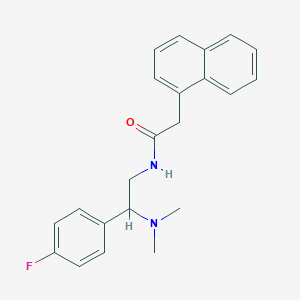

The compound is a derivative of isoxazole and thiophene. Isoxazoles are a class of organic compounds containing a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom . Thiophenes are aromatic compounds that consist of a five-membered ring containing four carbon atoms and a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The isoxazole and thiophene rings would contribute to the compound’s aromaticity, while the cyano and carboxylate groups would add polarity .Physical And Chemical Properties Analysis

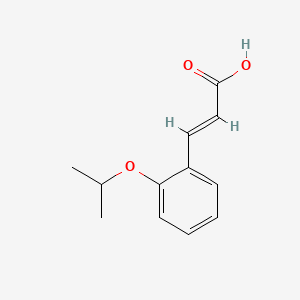

The physical and chemical properties of this compound would be influenced by its functional groups and aromatic rings. For example, the presence of the polar cyano and carboxylate groups could increase its solubility in polar solvents .Scientific Research Applications

Organic Synthesis and Catalysis

A study detailed a facile four-component Gewald reaction under organocatalyzed aqueous conditions, showcasing a method for synthesizing 2-amino-3-carboxamide derivatives of thiophene. This process involves ethyl cyanoacetate, an α-methylene carbonyl compound, a primary or secondary amine, and elemental sulfur, demonstrating an efficient pathway to thiophene derivatives at room temperature (Abaee & Cheraghi, 2013).

Antimicrobial and Antioxidant Studies

Research has synthesized compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, evaluating their in vitro antimicrobial and antioxidant activities. Some compounds exhibited excellent antibacterial and antifungal properties, alongside significant antioxidant potential, highlighting their relevance in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Anti-Rheumatic Potential

A study on the anti-rheumatic potential of thiophene derivatives, specifically ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and its metal complexes, revealed significant antioxidant, analgesic, and anti-rheumatic effects. This indicates the therapeutic potential of thiophene derivatives in treating rheumatic diseases (Sherif & Hosny, 2014).

Molecular Structure Analysis

The crystal and molecular structure of related thiophene derivatives have been investigated to understand their molecular geometry, inter, and intra-molecular hydrogen bonding, and weak interactions. These studies provide insights into the stability and reactivity of thiophene compounds, which are crucial for their application in pharmaceuticals and materials science (Dey et al., 2012).

Mechanism of Action

Target of Action

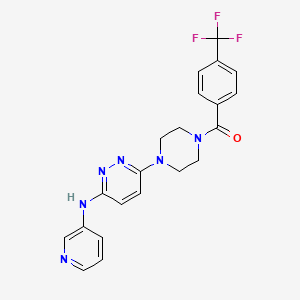

Thiophene and its substituted derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Biochemical Pathways

Given the wide range of physiological functions associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Thiophene derivatives are known to exhibit a range of therapeutic properties, suggesting that they can induce various molecular and cellular changes .

properties

IUPAC Name |

ethyl 4-cyano-3-methyl-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c1-4-20-14(19)11-8(3)9(6-15)13(22-11)16-12(18)10-5-7(2)17-21-10/h5H,4H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUGVYUUUOTXRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NO2)C)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2804305.png)

![Tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2804306.png)

![2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2804307.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2804311.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B2804320.png)

![N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2804324.png)

![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine](/img/structure/B2804325.png)